1,2,3,4-Tetrahydronaphthalene

Descripción

Definition and Nomenclature of THN

IUPAC Name and Common Synonyms

The systematic name for this compound, as designated by the International Union of Pure and Applied Chemistry (IUPAC), is 1,2,3,4-tetrahydronaphthalene. wikipedia.orgthermofisher.com However, it is more commonly known by its trivial name, Tetralin. wikipedia.orgnist.gov Other synonyms for this chemical include Benzocyclohexane, Naphthalene-1,2,3,4-tetrahydride, and Tetranap. wikipedia.orgnist.gov

Molecular Formula and Structure

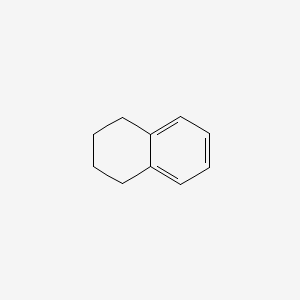

The molecular formula of this compound is C₁₀H₁₂. wikipedia.orgnist.gov Its structure consists of a benzene (B151609) ring fused to a cyclohexane (B81311) ring. This fusion of an aromatic and an alicyclic ring gives the molecule its distinct properties, differentiating it from both naphthalene (B1677914) and fully saturated decahydronaphthalene (B1670005) (decalin). wikipedia.orgsigmaaldrich.com

Interactive Data Table: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| Preferred IUPAC Name | This compound | wikipedia.orgthermofisher.com |

| Common Name | Tetralin | wikipedia.orgnist.gov |

| CAS Number | 119-64-2 | wikipedia.orgnist.gov |

| Molecular Formula | C₁₀H₁₂ | wikipedia.orgnist.gov |

| Molar Mass | 132.206 g·mol⁻¹ | wikipedia.org |

| InChI Key | CXWXQJXEFPUFDZ-UHFFFAOYSA-N | wikipedia.orgnist.gov |

Historical Context and Significance in Chemical Research

Historically, the study of this compound and its derivatives has been integral to the development of synthetic organic chemistry. The Darzens tetralin synthesis, a classic named reaction, provides a method for preparing its derivatives through the intramolecular ring-closing of an 1-aryl-4-pentene using concentrated sulfuric acid. atamanchemicals.com Another fundamental approach involves the hydrogenation of naphthalene in the presence of a platinum catalyst. atamanchemicals.com

Its significance in research stems from its role as a model compound for studying reactions involving polyaromatic hydrocarbons found in heavy oil. mdpi.com Furthermore, its ability to act as a hydrogen-donor solvent has made it a valuable tool in processes like coal liquefaction, where it facilitates the conversion of coal into liquid fuels by transferring hydrogen to the coal structure, thereby increasing its solubility. wikipedia.orgsigmaaldrich.com

Overview of Research Trajectories for THN

Current research on this compound is diverse and spans several key areas:

Catalytic Dehydrogenation: A significant area of research focuses on the catalytic dehydrogenation of tetralin to produce hydrogen and naphthalene. mdpi.comacs.org This process is of interest for hydrogen storage and production. Studies have explored the efficacy of various catalysts, such as platinum supported on carbon nanotubes and NiMo/Al₂O₃, in facilitating this endothermic reaction. mdpi.comacs.org Research has shown that the dehydrogenation of tetralin to naphthalene is a faster step compared to the initial dehydrogenation of decalin to tetralin. acs.org

Hydrogen-Donor Solvent Applications: The utility of tetralin as a hydrogen-donor solvent continues to be an active area of investigation. It is employed in the decarboxylation of oleic acid to produce diesel fuel hydrocarbons and as a hydrogen source for the hydrogenation of lignin-derived phenolic compounds. sigmaaldrich.com Its role in upgrading heavy oil by mimicking the behavior of polyaromatic compounds is also a subject of study. mdpi.com

Oxidation Reactions: The oxidation of this compound has been explored to understand its chemical behavior and to synthesize valuable derivatives. Research has investigated its oxidation in the presence of various catalysts, such as copper(II) acetate (B1210297) and chloride ion complexes, and through microbial pathways. oup.comnih.gov For instance, the oxidation catalyzed by copper(II)-chloride ion complexes is initiated by the decomposition of 1,2,3,4-tetrahydro-1-naphthyl hydroperoxide. oup.com

Synthesis of Derivatives: The synthesis of various derivatives of this compound remains a focal point of research for applications in materials science and medicinal chemistry. This includes the creation of spiro compounds and aminomethyl tetrahydronaphthalenes, which have been investigated for their potential as selective opioid receptor ligands. acs.orgsemanticscholar.org

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12/c1-2-6-10-8-4-3-7-9(10)5-1/h1-2,5-6H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXWXQJXEFPUFDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=CC=CC=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12 | |

| Record name | TETRAHYDRONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9118 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,4-TETRAHYDRONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1527 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1026118 | |

| Record name | Tetralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetrahydronaphthalene appears as a light colored liquid. May be irritating to skin, eyes and mucous membranes., Liquid, Light-colored liquid; [CAMEO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | TETRAHYDRONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9118 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Naphthalene, 1,2,3,4-tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3,4-Tetrahydronaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1022 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2,3,4-TETRAHYDRONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1527 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

406 °F at 760 mmHg (USCG, 1999), 207.6 °C @ 760 MM HG, 207.6 °C | |

| Record name | TETRAHYDRONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9118 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/127 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,3,4-TETRAHYDRONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1527 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

176 °F (USCG, 1999), 82 °C, 171 °F (77 °C) (OPEN CUP); 180 °F (82 °C) (CLOSED CUP), 160 °F (71 °C) (CLOSED CUP), 176 °C (Closed cup); 190 °F (Open cup), 77 °C o.c. | |

| Record name | TETRAHYDRONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9118 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,4-Tetrahydronaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1022 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TETRALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/127 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,3,4-TETRAHYDRONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1527 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

MISCIBLE WITH ETHANOL, BUTANOL, ACETONE, BENZENE, PETROLEUM ETHER, CHLOROFORM, &PETROLEUM ETHER, DECALIN; SOL IN METHANOL: 50.6% WT/WT; INSOL IN WATER., SOL IN ANILINE, SOL IN ETHER, Solubility in water: very poor | |

| Record name | TETRALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/127 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,3,4-TETRAHYDRONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1527 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.974 at 68 °F (liquid (USCG, 1999) - Less dense than water; will float, 0.9702 G/ML @ 20 °C/4 °C, MOISTURE CONTENT NONE; RESIDUE ON EVAPORATION NONE; BULK DENSITY 8 LB/GAL, Relative density (water = 1): 0.9702 | |

| Record name | TETRAHYDRONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9118 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/127 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,3,4-TETRAHYDRONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1527 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4.6 (AIR= 1), Relative vapor density (air = 1): 4.6 | |

| Record name | TETRALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/127 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,3,4-TETRAHYDRONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1527 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1.03 mmHg (USCG, 1999), 0.36 [mmHg], 0.368 mm Hg at 25 °C, from experimentally derived coefficients, Vapor pressure, kPa at 25 °C: 0.05 | |

| Record name | TETRAHYDRONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9118 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,4-Tetrahydronaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1022 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TETRALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/127 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,3,4-TETRAHYDRONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1527 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

DECAHYDRONAPHTHALENE AND NAPHTHALENE ARE THE PRINCIPAL IMPURITIES. | |

| Record name | TETRALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/127 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

119-64-2, 68412-24-8 | |

| Record name | TETRAHYDRONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9118 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetralin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetralin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, 1,2,3,4-tetrahydro-, C1-4-alkyl derivs. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068412248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TETRALIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77451 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, 1,2,3,4-tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydronaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.946 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Naphthalene, 1,2,3,4-tetrahydro-, C1-4-alkyl derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.779 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FT6XMI58YQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TETRALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/127 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,3,4-TETRAHYDRONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1527 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-23.1 °F (USCG, 1999), -35.8 °C | |

| Record name | TETRAHYDRONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9118 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/127 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,3,4-TETRAHYDRONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1527 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthetic Methodologies for 1,2,3,4 Tetrahydronaphthalene and Its Derivatives

Catalytic Hydrogenation Approaches

The most prevalent method for the synthesis of 1,2,3,4-tetrahydronaphthalene, commonly known as tetralin, is the catalytic hydrogenation of naphthalene (B1677914). wikipedia.org This process involves the addition of hydrogen to one of the aromatic rings of naphthalene in the presence of a catalyst.

Hydrogenation of Naphthalene (General)

The hydrogenation of naphthalene is a sequential reaction that proceeds first to this compound and can be further hydrogenated to decahydronaphthalene (B1670005) (decalin) under more severe conditions. wikipedia.orgacs.org The primary goal in the industrial production of tetralin is to achieve high selectivity for the desired product while minimizing the over-hydrogenation to decalin. mdpi.com The reaction is typically carried out in a batch or fixed-bed reactor. tandfonline.commdpi.com

Specific Catalytic Systems (e.g., Nickel, Palladium)

A variety of catalytic systems have been developed for the hydrogenation of naphthalene, with catalysts based on nickel and palladium being traditionally employed. wikipedia.org

Nickel Catalysts: Nickel-based catalysts, such as Raney nickel and nickel supported on various materials (e.g., alumina (B75360), silica), are effective for this transformation. wikipedia.orgmdpi.com For instance, the perhydrogenation of naphthalene-1,5-diol to the corresponding decalin-1,5-diol can be achieved using a Raney nickel W-7 catalyst. mdpi.com Nickel-molybdenum (NiMo) catalysts supported on alumina (NiMo/Al2O3) are also commonly used, particularly in hydrotreating processes. tandfonline.commdpi.com

Palladium Catalysts: Palladium catalysts, typically supported on materials like alumina (Pd/Al2O3), are also highly active for naphthalene hydrogenation. acs.orgnih.gov Studies have shown that the loading of palladium on the support material significantly influences the catalytic activity and the product distribution. acs.orgnih.gov Higher palladium concentrations generally lead to higher activity and increased formation of decalin. acs.orgnih.gov

Other catalytic systems, including those based on platinum and molybdenum carbide, have also been investigated. mdpi.comgoogle.com Platinum nanoparticles stabilized within a hyper-cross-linked aromatic polymer have demonstrated high selectivity to tetralin. mdpi.com Molybdenum carbide catalysts have also been shown to achieve high selectivity for the hydrogenation of naphthalene to tetralin. google.com

High Pressure and Temperature Conditions

The hydrogenation of naphthalene is typically conducted under elevated pressure and temperature to achieve reasonable reaction rates and conversions.

The reaction temperature is a critical parameter that influences both the rate of reaction and the selectivity towards tetralin. For example, in one study using a NiMo/Al2O3 catalyst, the extent of naphthalene hydrogenation increased as the temperature was raised from 210 °C to 300 °C. mdpi.com However, a further increase to 380 °C led to a decrease in hydrogenation, suggesting an optimal temperature range for the catalytic system. mdpi.com Other studies have explored temperatures ranging from 140 °C to 350 °C. acs.org

High hydrogen pressure is also a key factor in promoting the hydrogenation process. Pressures can range from 18 bar to as high as 20 MPa. tandfonline.commdpi.com The use of supercritical fluids, such as supercritical hexane, has been explored to enhance mass transfer and intensify the process, allowing for high selectivity to tetralin at temperatures around 250 °C and pressures of 6 MPa. mdpi.com

The interplay between temperature and pressure is crucial for optimizing the yield and selectivity of this compound.

Comparative Analysis of Catalytic Efficiencies

Different catalytic systems exhibit varying efficiencies in the hydrogenation of naphthalene. The choice of catalyst and support can significantly impact the reaction rate and product selectivity.

A comparative study of NiMo/Al2O3 and Pd/Al2O3 catalysts revealed that a 5 wt% Pd/Al2O3 catalyst was significantly more active than the NiMo catalyst and lower-loading Pd catalysts. acs.orgnih.gov However, the highly active palladium catalyst also favored the subsequent hydrogenation of tetralin to decalin. nih.govbirmingham.ac.uk In contrast, Ni- and Mo-based catalysts showed a higher propensity for the production of cis-decalin. nih.govbirmingham.ac.uk

Below is a table summarizing the performance of different catalysts in the hydrogenation of naphthalene.

| Catalyst | Support | Temperature (°C) | Pressure (bar) | Key Findings |

| Pd (5 wt%) | Al2O3 | 250 | 40 | High activity, favors decalin formation. acs.orgnih.gov |

| Pd (1-2 wt%) | Al2O3 | 250 | 40 | Lower activity compared to 5 wt% Pd. acs.orgnih.gov |

| NiMo | Al2O3 | 250 | 40 | Lower activity than 5 wt% Pd, favors cis-decalin. nih.gov |

| NiMo | Al2O3 | 210-380 | 18 | Optimal hydrogenation at 300 °C. mdpi.com |

| Pt | Hyper-cross-linked aromatic polymer | 250 | 60 (6 MPa) | High selectivity to tetralin in supercritical hexane. mdpi.com |

Enantioselective Catalytic Approaches

While the synthesis of racemic this compound is common, the production of enantiomerically enriched derivatives is important for applications in pharmaceuticals and other specialized fields. Enantioselective approaches often involve asymmetric catalysis.

One example is the enantioselective synthesis of (R)-1-hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid from 7-methoxy tetralone. acs.org This multi-step synthesis utilizes a Sharpless asymmetric dihydroxylation to introduce chirality. acs.org Another approach involves the iridium-catalyzed asymmetric hydrogenation of quinoxalines to produce chiral tetrahydroquinoxaline derivatives, demonstrating the potential of asymmetric hydrogenation for creating chiral N-heterocyclic structures that can be analogous to tetralin derivatives. nih.gov

Multi-step Organic Synthesis Pathways

Beyond catalytic hydrogenation of naphthalene, multi-step organic synthesis pathways are employed to create functionalized this compound derivatives. These methods offer greater control over the substitution pattern and stereochemistry of the final product.

One such strategy involves an iron(III)-catalyzed reaction of aryl ketones bearing α-carbonyl substituents to produce functionalized tetrahydronaphthalenes. nih.gov This method proceeds through a 3,4-dihydro-2H-pyran intermediate, which then undergoes a Friedel-Crafts alkylation to form the tetrahydronaphthalene ring system. nih.gov This approach provides an alternative to traditional [4+2]-cycloaddition reactions. nih.gov

Another multi-step synthesis was developed for enantioenriched this compound-derived 1,3-diols starting from commercially available 1,4-diol-2-butyne. tandfonline.com This six-step sequence includes reactions such as dibromination, a zinc-mediated addition, epoxidation, and an epoxy-arene cyclization. tandfonline.com

The synthesis of 3,4,7,8-tetrahydronaphthalene-1,5(2H,6H)-dione has been achieved through a four-step sequence starting from naphthalene-1,5-diol. mdpi.com The key steps involve the perhydrogenation of the starting material, oxidation to the corresponding decalin-1,5-dione, conversion to a bis(trimethylsilyloxy)diene, and subsequent air oxidation. mdpi.com

These multi-step pathways highlight the versatility of organic synthesis in constructing a wide range of this compound derivatives with specific functionalities and stereochemistries that are not readily accessible through direct hydrogenation of substituted naphthalenes.

Reaction of 1-Tetralone (B52770) with Ethyl Formate (B1220265) under Basic Conditions

A key method for introducing a functional group at the C2 position of the this compound framework is the formylation of 1-tetralone. This reaction, a variation of the Claisen condensation, involves the treatment of 1-tetralone with ethyl formate in the presence of a strong base, such as sodium ethoxide, to yield 2-(hydroxymethylene)tetralin-1-one.

| Reactant | Reagent | Base | Product |

| 1-Tetralone | Ethyl Formate | Sodium Ethoxide | 2-(hydroxymethylene)tetralin-1-one |

Deprotonation and Enolate Formation

The reaction is initiated by the deprotonation of 1-tetralone at the α-carbon (the carbon atom adjacent to the carbonyl group). The protons on the C2 methylene (B1212753) group of 1-tetralone are acidic due to the electron-withdrawing effect of the adjacent carbonyl group. youtube.comwikipedia.orgmasterorganicchemistry.com A strong, non-nucleophilic base, typically an alkoxide like sodium ethoxide, removes one of these α-protons. youtube.commasterorganicchemistry.com This acid-base reaction results in the formation of a resonance-stabilized anion known as an enolate. youtube.comprinceton.edu The negative charge of the enolate is delocalized between the α-carbon and the oxygen atom of the former carbonyl group, which enhances its stability and makes it an effective nucleophile. youtube.com

Nucleophilic Acyl Substitution

The enolate ion, acting as a carbon-centered nucleophile, then attacks the electrophilic carbonyl carbon of ethyl formate. youtube.com This nucleophilic addition leads to the formation of a transient tetrahedral intermediate. youtube.compearson.com The reaction proceeds via a nucleophilic acyl substitution mechanism. youtube.comlibretexts.org The tetrahedral intermediate is unstable and collapses by eliminating the ethoxide ion (-OEt), which is a good leaving group. This step regenerates the carbonyl group and results in the formation of the final product, a β-dicarbonyl compound, which exists predominantly in its more stable enol tautomer, 2-(hydroxymethylene)tetralin-1-one.

Selectivity Considerations

The formylation of 1-tetralone exhibits high regioselectivity. Deprotonation occurs exclusively at the C2 position because the methylene protons at this location are significantly more acidic than any other protons in the molecule due to their proximity to the carbonyl group. wikipedia.org The alternative α-position is part of the aromatic ring and its protons are not susceptible to deprotonation under these conditions. Furthermore, the reaction demonstrates a strong preference for C-acylation over O-acylation. While the enolate has two nucleophilic sites (carbon and oxygen), attack by the carbon atom is generally favored, leading to the formation of a stable carbon-carbon bond and the thermodynamically preferred β-dicarbonyl product.

Oxidation of Substituted Benzyl (B1604629) Alcohols

Oxidation reactions provide another important route to derivatives of this compound, specifically to substituted tetralones. This can be achieved by the oxidation of the corresponding secondary benzylic alcohols, such as substituted 1,2,3,4-tetrahydronaphthalen-1-ols, to the corresponding ketones (1-tetralones).

Manganese(IV) Oxide Mediated Oxidation

Manganese(IV) oxide (MnO₂) is a widely used oxidizing agent in organic synthesis, known for its mildness and selectivity. organic-chemistry.org It is particularly effective for the oxidation of allylic and benzylic alcohols to their corresponding aldehydes or ketones. organic-chemistry.orgacademie-sciences.frresearchgate.net In the context of tetrahydronaphthalene synthesis, MnO₂ can efficiently convert a substituted 1,2,3,4-tetrahydronaphthalen-1-ol into the desired 1-tetralone derivative. The reaction is typically carried out by stirring the alcohol with an excess of activated MnO₂ in an inert organic solvent, such as dichloromethane (B109758) or acetone, at room temperature or with gentle heating. This process is a heterogeneous reaction, with the solid MnO₂ acting as the oxidant.

| Reactant | Oxidant | Product |

| Substituted 1,2,3,4-tetrahydronaphthalen-1-ol | Manganese(IV) Oxide (MnO₂) | Substituted 1-Tetralone |

Scalability Limitations

Despite the effectiveness of MnO₂ in the laboratory, its application in large-scale industrial synthesis presents several challenges. A primary limitation is that the oxidation is a stoichiometric process, often requiring a significant excess of the MnO₂ reagent to drive the reaction to completion. This results in poor atom economy and the generation of large quantities of solid manganese waste products, which must be separated from the organic product and disposed of, adding complexity and cost to the process. The heterogeneous nature of the reaction can also lead to issues with reproducibility, reaction monitoring, and stirring on a large scale. Furthermore, the activity of MnO₂ can vary depending on its method of preparation, which can affect the reaction outcome and consistency in an industrial setting. These factors often limit the use of MnO₂-mediated oxidations to smaller-scale, high-value applications.

Synthesis via Epichlorohydrin (B41342) and tert-Butylamine (B42293) in Phase-Transfer Catalysis

Information regarding a specific synthetic route to this compound derivatives utilizing epichlorohydrin and tert-butylamine under phase-transfer catalysis conditions is not extensively documented in readily available scientific literature. While phase-transfer catalysis is a well-established method for facilitating reactions between reactants in immiscible phases, and epichlorohydrin is a versatile bifunctional electrophile, the direct application of this combination for the synthesis of the tetralin ring system is not a commonly cited method.

Synthesis from Naphthalene-2,3-diol

A multi-step synthesis pathway starting from naphthalene-2,3-diol allows for the construction of functionalized tetralin derivatives. This route involves the initial protection of the hydroxyl groups, followed by the introduction of a side chain that can be chemically manipulated and ultimately reduced to form the saturated portion of the tetralin core.

Methylation and Friedel-Crafts Acylation

The initial step in this synthetic sequence is the protection of the hydroxyl groups of naphthalene-2,3-diol, typically through methylation, to form 2,3-dimethoxynaphthalene (B160810). This transformation prevents the hydroxyl groups from interfering with subsequent electrophilic reactions.

Following methylation, a Friedel-Crafts acylation is performed to introduce a ketone functionality onto the naphthalene ring system. rsc.orgresearchgate.netresearchgate.net Using an acylating agent such as acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride, an acetyl group is appended to the aromatic ring. wikipedia.orgyoutube.com In the case of 2,3-dimethoxynaphthalene, the acylation is directed by the electron-donating methoxy (B1213986) groups, typically to the 1- or 6-position of the naphthalene ring.

Haloform Reaction

The acetyl group introduced via the Friedel-Crafts acylation serves as a handle for further modification through the haloform reaction. wikipedia.orgnih.gov This reaction specifically converts methyl ketones into carboxylic acids by treatment with a halogen (such as bromine or iodine) in the presence of a strong base. youtube.combyjus.commasterorganicchemistry.com The reaction proceeds via the exhaustive halogenation of the methyl group, followed by nucleophilic attack of hydroxide (B78521) on the carbonyl carbon, leading to the cleavage of the C-C bond and formation of a carboxylate and a haloform (e.g., bromoform (B151600) or iodoform). nih.gov Applying this reaction to the acetylated 2,3-dimethoxynaphthalene derivative transforms the acetyl group into a carboxylic acid group.

Birch Reduction Applications

The final key step to form the tetralin skeleton from the naphthalene derivative is the Birch reduction. wikipedia.orgbyjus.commasterorganicchemistry.com This reaction employs an alkali metal (like sodium or lithium) dissolved in liquid ammonia (B1221849) with a proton source (such as an alcohol) to achieve a partial reduction of an aromatic ring. wikipedia.orgmasterorganicchemistry.com When applied to the carboxylic acid derivative of 2,3-dimethoxynaphthalene, the Birch reduction selectively reduces the unsubstituted ring of the naphthalene system. masterorganicchemistry.comorganic-chemistry.org The presence of the electron-donating methoxy groups and the electron-withdrawing carboxylic acid group on the other ring directs the reduction to the ring without these substituents, yielding a this compound derivative. masterorganicchemistry.comharvard.edu

Darzens Tetralin Synthesis (Intramolecular Electrophilic Aromatic Substitution)

The Darzens tetralin synthesis is a classic method for constructing the tetralin ring system through an intramolecular electrophilic aromatic substitution reaction. This reaction involves the cyclization of a 1-aryl-4-pentene derivative using a strong acid catalyst, typically concentrated sulfuric acid.

The mechanism involves the protonation of the alkene double bond in the pentene side chain by the strong acid. This generates a secondary carbocation at the 4-position of the pentene chain. The aromatic ring, acting as a nucleophile, then attacks this electrophilic carbocation center. Subsequent loss of a proton re-aromatizes the ring system and completes the formation of the six-membered saturated ring, yielding the this compound derivative. This method is a powerful tool for creating the tetralin core from acyclic precursors.

Synthesis of Specific THN Derivatives

The versatile tetralin scaffold is a core component of numerous complex molecules, and various synthetic strategies are employed to create specific derivatives with desired functionalities and stereochemistry. These syntheses often involve multi-step sequences that build upon the fundamental tetralin structure or construct it as part of a larger molecular framework.

One notable example is the synthesis of aryltetralin lignans (B1203133), such as (-)-lintetralin. An asymmetric synthesis of this natural product was achieved featuring a key intramolecular Friedel-Crafts-type cyclization to form the tetralin ring with the correct stereochemical configuration. nih.gov

Another approach involves a cascade intramolecular Prins/Friedel-Crafts cyclization. In this method, 2-(2-vinylphenyl)acetaldehydes react with a Lewis acid to trigger an intramolecular Prins reaction, forming a benzyl carbenium ion. This intermediate is then trapped by an electron-rich aromatic compound in an intermolecular Friedel-Crafts alkylation, leading to the formation of 4-aryltetralin-2-ol derivatives. beilstein-journals.orgbeilstein-journals.org This cascade process allows for the efficient construction of multiple bonds and the introduction of aryl substituents at the 4-position.

The table below summarizes the key reactions involved in the synthesis of specific THN derivatives mentioned.

| Derivative Type | Key Synthetic Reaction | Starting Material Class | Significance |

| (-)-Lintetralin | Asymmetric Intramolecular Friedel-Crafts Cyclization | Chiral acyclic precursors | Asymmetric synthesis of a natural product |

| 4-Aryltetralin-2-ols | Cascade Intramolecular Prins/Friedel–Crafts Cyclization | 2-(2-Vinylphenyl)acetaldehydes | Efficient construction of functionalized tetralins |

These examples highlight the diverse and sophisticated strategies organic chemists employ to synthesize specific and often complex this compound derivatives for various applications.

This compound-2-carbaldehyde

The introduction of a formyl group at the 2-position of the this compound ring can be achieved through various formylation reactions. One common method is the Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent, typically prepared from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). iaamonline.orgijpcbs.com This electrophilic aromatic substitution reaction is particularly effective for electron-rich aromatic compounds. organic-chemistry.org

The reaction proceeds by the in-situ formation of the electrophilic Vilsmeier reagent, which then attacks the aromatic ring of this compound. The resulting iminium salt is subsequently hydrolyzed during aqueous workup to yield the desired aldehyde. mychemblog.com While the benzene (B151609) ring of tetralin is less activated than other highly electron-rich aromatics, the reaction can be driven to completion under appropriate conditions.

A general procedure for the Vilsmeier-Haack formylation involves the slow addition of phosphorus oxychloride to DMF at low temperatures, followed by the addition of the tetrahydronaphthalene substrate. The reaction mixture is then heated to facilitate the formylation. After the reaction is complete, the mixture is poured into ice water and neutralized to precipitate the product, which can then be purified by standard methods such as distillation or chromatography. iaamonline.org

Table 1: General Conditions for Vilsmeier-Haack Formylation

| Parameter | Condition |

| Formylating Agent | Vilsmeier Reagent (DMF/POCl₃) |

| Substrate | This compound |

| Reaction Type | Electrophilic Aromatic Substitution |

| Work-up | Aqueous Hydrolysis |

1,2-Dihydroxy-1,2,3,4-tetrahydronaphthalene (e.g., (1S-cis)-isomer)

The synthesis of vicinal diols on the tetrahydronaphthalene ring can be accomplished through several methods, with a focus on stereoselectivity to obtain specific isomers such as the (1S-cis)-isomer. A prominent and environmentally benign method involves the microbial oxidation of naphthalene. Certain strains of bacteria, such as Pseudomonas putida, possess naphthalene dioxygenase enzymes that can catalyze the dihydroxylation of naphthalene to produce (+)-cis-(1R,2S)-1,2-dihydroxy-1,2-dihydronaphthalene with high enantiopurity. nih.gov Subsequent hydrogenation of this dihydronaphthalene derivative would yield the corresponding saturated 1,2-dihydroxy-1,2,3,4-tetrahydronaphthalene.

Alternatively, chemical methods such as asymmetric dihydroxylation can be employed. The Sharpless asymmetric dihydroxylation, for instance, utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand (often a cinchona alkaloid derivative) and a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO). This method allows for the enantioselective synthesis of cis-diols from alkenes. To synthesize the target molecule, 1,2-dihydronaphthalene (B1214177) would be the appropriate substrate. The choice of the chiral ligand (e.g., (DHQ)2PHAL or (DHQD)2PHAL) dictates the stereochemical outcome of the reaction, enabling the selective formation of the desired (1S-cis)-isomer.

Table 2: Comparison of Synthetic Methods for 1,2-Dihydroxy-1,2,3,4-tetrahydronaphthalene

| Method | Key Features | Advantages |

| Microbial Oxidation | Use of naphthalene dioxygenase enzymes. | High enantioselectivity, environmentally friendly. |

| Asymmetric Dihydroxylation | Catalytic osmium tetroxide with chiral ligands. | High enantioselectivity, applicable to various alkenes. |

This compound-1-carbothioamide

The synthesis of a carbothioamide group at the 1-position of the tetrahydronaphthalene ring typically starts from the corresponding ketone, 1-tetralone. A common method for the conversion of a carbonyl group to a thiocarbonyl group is the use of Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide). researchgate.net This thionation reaction is widely applicable to a variety of carbonyl compounds, including ketones, esters, and amides. researchgate.net

To synthesize this compound-1-carbothioamide, one would first need to introduce a nitrogen-containing functional group at the 1-position that can be subsequently converted to a thioamide. A plausible route involves the conversion of 1-tetralone to its oxime, followed by a Beckmann rearrangement to yield the corresponding lactam (3,4-dihydro-2H-naphthalen-1-one). This lactam can then be treated with Lawesson's reagent to afford the desired thioamide.

Alternatively, a more direct approach could involve the reaction of 1-tetralone with a source of the thioamide group. For instance, reaction with thiourea (B124793) or a related reagent under specific conditions might lead to the formation of the target compound, although this route is less commonly documented. The use of Lawesson's reagent on an amide or lactam precursor remains the more established method for synthesizing thioamides.

Table 3: Key Reagents in the Synthesis of this compound-1-carbothioamide

| Reagent | Function |

| 1-Tetralone | Starting Material |

| Hydroxylamine | Formation of Oxime |

| Acid Catalyst | Beckmann Rearrangement |

| Lawesson's Reagent | Thionation of Lactam |

1,2-Epoxy-1,2,3,4-tetrahydronaphthalene

The epoxidation of the double bond in 1,2-dihydronaphthalene is a direct method for the synthesis of 1,2-epoxy-1,2,3,4-tetrahydronaphthalene. This reaction is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The epoxidation reaction is stereospecific, with the oxygen atom adding to the same face of the double bond.

The synthesis involves dissolving 1,2-dihydronaphthalene in a suitable solvent, such as dichloromethane, and then adding the peroxy acid at a controlled temperature, often at or below room temperature. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is isolated and purified.

For enantioselective epoxidation, chiral catalysts can be employed. For instance, the Jacobsen-Katsuki epoxidation, which uses a chiral manganese-salen complex, is a powerful method for the asymmetric epoxidation of unfunctionalized olefins. This would allow for the synthesis of specific enantiomers of 1,2-epoxy-1,2,3,4-tetrahydronaphthalene.

Table 4: Reagents for the Synthesis of 1,2-Epoxy-1,2,3,4-tetrahydronaphthalene

| Reagent | Role |

| 1,2-Dihydronaphthalene | Substrate |

| m-CPBA | Epoxidizing Agent |

| Chiral Mn-salen complex | Catalyst for Asymmetric Epoxidation |

| Dichloromethane | Solvent |

2-Amino-1,2,3,4-tetrahydronaphthalene-6,7-diol (6,7-ADTN)

The synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol, also known as 6,7-ADTN, often starts from a precursor with the desired oxygenation pattern on the aromatic ring. A common starting material is 6,7-dimethoxy-2-tetralone.

A typical synthetic route involves the reductive amination of 6,7-dimethoxy-2-tetralone. This one-pot reaction combines the ketone with an ammonia source (such as ammonium (B1175870) acetate) and a reducing agent (such as sodium cyanoborohydride). This process directly converts the ketone functional group into an amine.

The final step in the synthesis is the demethylation of the two methoxy groups to yield the corresponding diol. This is typically achieved by treatment with a strong acid, such as hydrobromic acid (HBr) or boron tribromide (BBr3). The choice of demethylating agent and reaction conditions is crucial to avoid side reactions and ensure a good yield of the final product.

Table 5: Synthetic Route for 6,7-ADTN

| Step | Reaction | Key Reagents |

| 1 | Reductive Amination | 6,7-dimethoxy-2-tetralone, NH₄OAc, NaBH₃CN |

| 2 | Demethylation | HBr or BBr₃ |

Spiro-compounds: this compound-2,2-spiro-(2'-n-propylcyclopentane) and -(2'-n-butylcyclopentane)

The synthesis of spiro-compounds involving a tetrahydronaphthalene unit and a cyclopentane (B165970) ring can be achieved through a multi-step sequence. A common strategy involves the construction of the spirocyclic system via an intramolecular cyclization reaction.

The synthesis can begin with the Friedel-Crafts acylation of a suitable aromatic precursor with a dicarboxylic acid anhydride (B1165640), such as succinic anhydride. This is followed by a series of reduction and cyclization steps to form the tetralone ring. The cyclopentane ring is then constructed by reacting the tetralone with a suitable reagent to introduce the alkyl-substituted five-membered ring.

A key step is often a Dieckmann condensation or a similar intramolecular cyclization of a diester precursor. The n-propyl or n-butyl group is typically introduced via alkylation of a suitable intermediate. The final spiro-compound is then obtained after reduction of any remaining carbonyl groups.

Table 6: General Synthetic Strategy for Spiro-compounds

| Step | Description |

| 1 | Formation of the tetralone ring system. |

| 2 | Introduction of a side chain suitable for cyclopentane ring formation. |

| 3 | Intramolecular cyclization to form the spiro-cyclopentane ring. |

| 4 | Alkylation to introduce the n-propyl or n-butyl group. |

| 5 | Final reduction steps to yield the spiroalkane. |

5,8-dihydroxy-3R-methyl-2R-(dipropylamino)-1,2,3,4-tetrahydronaphthalene

The synthesis of this specific stereoisomer of a polysubstituted tetrahydronaphthalene derivative requires a carefully designed synthetic route that controls the stereochemistry at the C2 and C3 positions. A plausible approach would involve starting with a precursor that already contains some of the desired functionality and stereochemistry.

A key step in the synthesis of such amino alcohols is often an enantioselective reduction of a ketone or an epoxide opening with an amine. For instance, starting with a chiral epoxide of tetralin, nucleophilic opening with dipropylamine (B117675) could establish the stereochemistry at the C2 position. The methyl group at C3 could be introduced via an enolate alkylation of a suitable tetralone precursor, with stereochemical control being a critical aspect.

Table 7: Key Synthetic Transformations for 5,8-dihydroxy-3R-methyl-2R-(dipropylamino)-1,2,3,4-tetrahydronaphthalene

| Transformation | Purpose |

| Enantioselective Reduction or Epoxide Opening | Establishing the stereochemistry of the amino and hydroxyl/methyl groups. |

| Alkylation | Introduction of the methyl group. |

| Reductive Amination | Introduction of the dipropylamino group. |

| Demethylation | Formation of the dihydroxy functionality on the aromatic ring. |

1-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid analogs

Analogs of 1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid have been identified as potent and selective agonists for the human melanocortin-4 receptor (MC4R), which is involved in various physiological processes. nih.gov A common synthetic strategy to produce these analogs involves the ring opening of an epoxide.

In one method, thirteen different 1-amino-1,2,3,4-tetrahydronaphthalen-2-ols were synthesized by reacting an epoxide with various amines. This reaction consistently produces a trans product where the amine group is regioselectively attached at the first position of the tetrahydronaphthalene ring system. researchgate.net The resulting structures were confirmed using elemental analysis, mass spectrometry, infrared spectroscopy, and proton nuclear magnetic resonance spectroscopy. researchgate.net

Another approach involves the synthesis of tetrahydronaphthalene amides. These are constructed through direct amide formation between the enantiomers of 5-methyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-amine and pre-assembled bicyclic side chain carboxylic acids. nih.gov

6-methoxy-1,2,3,4-tetrahydronaphthalin-1-one derivatives

The synthesis of 6-methoxy-1,2,3,4-tetrahydronaphthalin-1-one, also known as 6-methoxy-1-tetralone (B92454), and its derivatives is significant in organic synthesis, as these compounds serve as intermediates for various steroids and terpenoids. medcraveonline.com

Another synthetic route utilizes Eaton's reagent. In this procedure, methyl 4-(3-methoxyphenyl)butanoate is dissolved in a solvent like dichloroethane, and Eaton's reagent is added slowly. The mixture is then heated, and after the reaction is complete, the product is isolated and purified, resulting in a high yield of 6-methoxy-1-tetralone. chemicalbook.com

A three-step synthesis has also been developed to produce 6-methoxy-2-tetralone. This process begins with the commercially available 6-methoxy-1-tetralone, which is converted to an olefin. medcraveonline.com The olefin then undergoes epoxidation, and the resulting epoxide is treated with ethanolic sulfuric acid to yield the final product. medcraveonline.com

The synthesis of 6-methoxy-1-methyl-1,2,3,4-tetrahydronaphthalene (B8454752) has been achieved through a reaction involving (S,S)-ethylene-1,2-bis(η5 -4,5,6,7-tetrahydro- 1-indenyl)titanium (S)-1,1'-binaphth-2,2'-diolate, n-butyllithium, phenylsilane, and 6-methoxy-1-methyl-3,4-dihydronaphthalene under a hydrogen atmosphere. prepchem.com

Interactive Data Table: Synthesis of 6-methoxy-1-tetralone Derivatives

| Starting Material | Reagents | Key Conditions | Product | Yield |

| Anisole | Acylating agent, Lewis acid | One-pot, temperature variation | 6-methoxy-1-tetralone | Not specified |

| Methyl 4-(3-methoxyphenyl)butanoate | Eaton's reagent, Dichloroethane | 75 °C for 2h | 6-methoxy-1-tetralone | 91% chemicalbook.com |

| 6-methoxy-1-tetralone | 2,4-pentanediol, p-TsOH; then MCPBA; then ethanolic H2SO4 | Three-step process | 6-methoxy-2-tetralone | 36% (overall) medcraveonline.com |

| 6-methoxy-1-methyl-3,4-dihydronaphthalene | (S,S)-ethylene-1,2-bis(η5 -4,5,6,7-tetrahydro- 1-indenyl)titanium (S)-1,1'-binaphth-2,2'-diolate, n-butyllithium, Phenylsilane | Hydrogen atmosphere, 1800 psig, 68° C | 6-methoxy-1-methyl-1,2,3,4-tetrahydronaphthalene | 70% prepchem.com |

Green Chemistry and Sustainable Synthetic Routes (e.g., Supercritical Fluid Technology)

Green chemistry principles are increasingly being applied to the synthesis of this compound (tetralin) to reduce environmental impact. A key area of development is the use of supercritical fluid technology.

Supercritical fluids, such as supercritical hexane, offer advantages over traditional liquid solvents due to their higher diffusivity and lower viscosity, which can enhance mass transfer and increase the rate of chemical reactions. mdpi.comresearchgate.net In the context of tetralin synthesis, the catalytic hydrogenation of naphthalene is a primary industrial method. mdpi.comresearchgate.net

Recent research has demonstrated the successful hydrogenation of naphthalene to tetralin with nearly 100% selectivity in supercritical hexane. mdpi.comresearchgate.net This process utilizes low-loaded platinum nanoparticles stabilized within a hyper-cross-linked aromatic polymer as a catalyst. mdpi.comresearchgate.net The reaction is typically carried out in a batch reactor at temperatures around 250 °C and pressures of 6 MPa. mdpi.comresearchgate.net The catalyst has shown stability under these conditions, allowing for its recovery and reuse, which is a core principle of sustainable chemistry. mdpi.comresearchgate.net

Another green approach involves the multicomponent synthesis of ortho-aminocarbonitrile tetrahydronaphthalenes using ascorbic acid (vitamin C) as a natural and environmentally friendly catalyst in solvent-free conditions. This method offers several benefits, including high product yields (70-98%), short reaction times (22-70 minutes), and the elimination of hazardous solvents.

Interactive Data Table: Green Synthesis of Tetralin

| Method | Reactants | Catalyst | Solvent | Key Conditions | Selectivity/Yield |

| Supercritical Fluid Hydrogenation | Naphthalene, Hydrogen | Polymer-stabilized Pt nanoparticles | Supercritical Hexane | 250 °C, 6 MPa | ~100% selectivity to Tetralin mdpi.comresearchgate.net |

| Multicomponent Synthesis | Aldehyde, Malononitrile, Cyclohexanone (B45756) | Ascorbic acid | Solvent-free | 110 °C | 70-98% yield |

Spectroscopic and Advanced Characterization of Thn and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the molecular vibrations and conformational intricacies of THN.

The infrared spectrum of 1,2,3,4-tetrahydronaphthalene exhibits characteristic absorption bands that correspond to the vibrational modes of its aromatic and aliphatic moieties. The high-frequency region is dominated by C-H stretching vibrations. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the saturated ring are observed just below 3000 cm⁻¹.

Key IR absorption bands for THN include those corresponding to aromatic ring stretching, C-H in-plane and out-of-plane bending, and various vibrations of the methylene (B1212753) (CH₂) groups in the saturated ring, such as scissoring, wagging, twisting, and rocking modes.

Table 1: Selected Infrared (IR) Vibrational Frequencies and Assignments for this compound

| Frequency (cm⁻¹) | Assignment |

| ~3050 - 3020 | Aromatic C-H stretching |

| ~2950 - 2850 | Aliphatic C-H stretching (CH₂) |

| ~1600, ~1490, ~1450 | Aromatic C=C ring stretching |

| ~1450 | CH₂ scissoring |

| ~1380 | CH₂ wagging |

| ~740 | Aromatic C-H out-of-plane bending |

Note: The exact frequencies may vary slightly depending on the experimental conditions (e.g., phase, solvent).

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of THN is characterized by strong bands corresponding to the symmetric vibrations of the aromatic ring and the carbon-carbon single bonds of the aliphatic ring.

A prominent feature in the Raman spectrum of THN is the strong signal associated with the ring breathing vibration of the aromatic portion of the molecule. The aliphatic C-H stretching vibrations are also clearly visible.

Table 2: Selected Raman Vibrational Frequencies and Assignments for this compound

| Frequency (cm⁻¹) | Assignment |

| ~3050 | Aromatic C-H stretching |

| ~2930, ~2860 | Aliphatic C-H stretching (CH₂) |

| ~1605, ~1580 | Aromatic C=C ring stretching |

| ~1380 | CH₂ deformation |

| ~1210 | Aromatic ring breathing |

| ~1030 | C-C stretching (aliphatic ring) |

| ~740 | Aromatic C-H out-of-plane bending |

Note: The exact frequencies may vary slightly depending on the experimental conditions.

Detailed analysis of the vibrational spectra, often aided by theoretical calculations, allows for the comprehensive assignment of the fundamental vibrational modes of THN. These assignments are crucial for understanding the molecule's conformational stability.

Research has shown that the saturated six-membered ring of this compound adopts a twisted conformation. nih.gov This is in contrast to a planar or chair conformation. The low-frequency region of the vibrational spectrum is particularly sensitive to these conformational details. Analysis of the ring-twisting and other low-frequency modes has been instrumental in mapping the potential energy surface of the molecule in both its ground and excited electronic states. nih.govacs.org Theoretical calculations have indicated high barriers to planarity, confirming the stability of the twisted conformation. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

The ¹H NMR spectrum of THN displays distinct signals for the aromatic and aliphatic protons. The aromatic protons, being in a more electron-deshielded environment, resonate at a higher chemical shift (downfield) compared to the aliphatic protons. Due to the symmetry of the molecule, the aromatic protons appear as a multiplet.

The protons on the aliphatic ring give rise to two distinct multiplets. The protons on the carbons adjacent to the aromatic ring (benzylic protons at C1 and C4) are deshielded relative to the protons on the other two carbons (C2 and C3) and thus appear at a lower field.

Table 3: ¹H NMR Chemical Shifts and Assignments for this compound

| Protons (Position) | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (H5, H6, H7, H8) | ~7.07 | Multiplet |

| Aliphatic (H1, H4) | ~2.77 | Multiplet |

| Aliphatic (H2, H3) | ~1.80 | Multiplet |

Note: Data obtained from the Biological Magnetic Resonance Bank (BMRB) entry bmse000530. bmrb.io The solvent is CDCl₃ and the reference is TMS.

The ¹³C NMR spectrum of THN provides information on the different carbon environments within the molecule. Due to molecular symmetry, the spectrum shows a limited number of signals. The aromatic carbons resonate at lower field (higher ppm) than the aliphatic carbons. Within the aromatic region, the quaternary carbons (C4a and C8a) can be distinguished from the protonated carbons. Similarly, in the aliphatic region, the two pairs of equivalent carbons (C1/C4 and C2/C3) give rise to distinct signals.

Table 4: ¹³C NMR Chemical Shifts and Assignments for this compound

| Carbon Atom(s) | Chemical Shift (δ, ppm) |

| C4a, C8a | 137.34 |

| C5, C8 | 129.34 |

| C6, C7 | 125.61 |

| C1, C4 | 29.60 |

| C2, C3 | 23.43 |

Note: Data obtained from the Biological Magnetic Resonance Bank (BMRB) entry bmse000530. bmrb.io The solvent is CDCl₃ and the reference is TMS.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, it provides critical information regarding its molecular weight, purity, and fragmentation dynamics.

Gas Chromatography-Mass Spectrometry (GC-MS) is a principal method for assessing the purity of this compound. In this technique, the sample is first vaporized and passed through a gas chromatography column, which separates the components based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and detected.